molecular formula C17H20N4O2 B2374535 2-Methyl-N-(2-oxo-1-phenylazetidin-3-yl)-5-propan-2-ylpyrazole-3-carboxamide CAS No. 2224130-52-1

2-Methyl-N-(2-oxo-1-phenylazetidin-3-yl)-5-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B2374535
CAS No.: 2224130-52-1
M. Wt: 312.373
InChI Key: ZVVLVGCPIAUZHV-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-oxo-1-phenylazetidin-3-yl)-5-propan-2-ylpyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, an azetidinone moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-oxo-1-phenylazetidin-3-yl)-5-propan-2-ylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the azetidinone ring, which can be synthesized through the cyclization of a β-lactam precursor. The pyrazole ring is then introduced via a condensation reaction with an appropriate hydrazine derivative. The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the implementation of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-oxo-1-phenylazetidin-3-yl)-5-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methyl-N-(2-oxo-1-phenylazetidin-3-yl)-5-propan-2-ylpyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-oxo-1-phenylazetidin-3-yl)-5-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone moiety is known to inhibit certain enzymes by mimicking the transition state of their substrates, while the pyrazole ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea
  • 2-Oxo-1-phenylazetidin-3-yl derivatives

Uniqueness

2-Methyl-N-(2-oxo-1-phenylazetidin-3-yl)-5-propan-2-ylpyrazole-3-carboxamide is unique due to its combination of a pyrazole ring and an azetidinone moiety, which provides a distinct set of chemical and biological properties

Properties

IUPAC Name

2-methyl-N-(2-oxo-1-phenylazetidin-3-yl)-5-propan-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-11(2)13-9-15(20(3)19-13)16(22)18-14-10-21(17(14)23)12-7-5-4-6-8-12/h4-9,11,14H,10H2,1-3H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVLVGCPIAUZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2CN(C2=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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